2-(4-Nitrophenyl)oxazole

Übersicht

Beschreibung

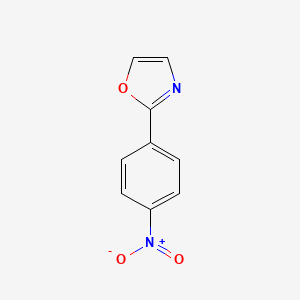

2-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom The presence of a nitrophenyl group at the second position of the oxazole ring imparts unique chemical and physical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .

In the laboratory, this compound can be synthesized by the condensation of 4-nitrobenzoyl chloride with glycine, followed by cyclization under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing the nitro group.

Reduction: 2-(4-Aminophenyl)oxazole.

Oxidation: Oxidized oxazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Oxazole derivatives have shown diverse biological and pharmacological applications . Research indicates that oxazole is a significant structure in drug discovery .

2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

- Pharmaceutical Development This compound acts as a key intermediate in the synthesis of pharmaceutical agents, especially those that target specific biological pathways, which could enhance drug efficacy .

- Analytical Chemistry It can be used as a standard reference material in chromatographic techniques to help with the accurate quantification of similar compounds found in complex mixtures .

- Material Science It can be incorporated into polymer formulations to improve thermal stability and mechanical properties, making it valuable in the production of high-performance materials .

- Biotechnology The compound plays a role in the development of biosensors, where its unique properties enhance the sensitivity and specificity of detection methods for biological analytes .

- Environmental Monitoring It can be used in the detection and analysis of pollutants, providing essential data for environmental assessments and regulatory compliance .

Oxazole Derivatives as Inhibitors

Benzimidazole-based oxazole analogues have demonstrated a range of inhibitory potentials against targeted acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Molecular docking studies performed on active benzimidazole-oxazole analogues have shown well-fitting binding modes with different binding affinities, correlating well with in vitro studies .

Oxazolone Derivatives as Antioxidants

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can form hydrogen bonds and π-π interactions with target molecules, while the oxazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-(4-Nitrophenyl)oxazole can be compared with other similar compounds, such as:

2-Phenyl-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

2-(4-Aminophenyl)oxazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

2-(4-Methoxyphenyl)oxazole: Contains a methoxy group, which affects its electronic properties and reactivity.

Biologische Aktivität

2-(4-Nitrophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The nitrophenyl group at the second position enhances its reactivity and biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 178.16 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors, impacting various biochemical pathways.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis or other cellular responses .

Anticancer Properties

Recent studies have identified this compound derivatives as potential apoptosis inducers. For instance, derivatives with similar structures demonstrated significant inhibition of tumor growth in xenograft models. One such derivative showed a 63% tumor growth inhibition in human colorectal cancer models at a dosage of 50 mg/kg .

Neuroprotective Effects

Research indicates that oxazole derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress-induced damage, which is crucial in treating neurodegenerative diseases.

Antimicrobial Activity

There is growing interest in the efficacy of oxazole derivatives against infectious agents, particularly Mycobacterium tuberculosis. In vitro assays have shown that certain oxazole compounds exhibit inhibitory effects on the growth of this pathogen, suggesting potential applications as antitubercular agents .

Case Studies and Research Findings

Summary of Biological Activities

The biological activities of this compound highlight its potential as a lead compound in drug development:

- Anticancer : Induces apoptosis and inhibits tumor growth.

- Neuroprotective : Protects neuronal cells from oxidative damage.

- Antimicrobial : Effective against M. tuberculosis.

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBVYYMFLQGIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450426 | |

| Record name | 2-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-08-0 | |

| Record name | 2-(4-Nitrophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.